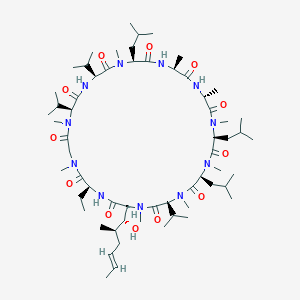

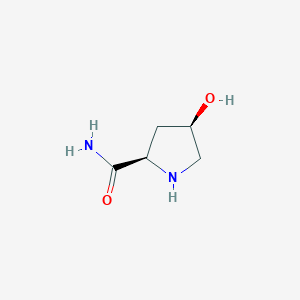

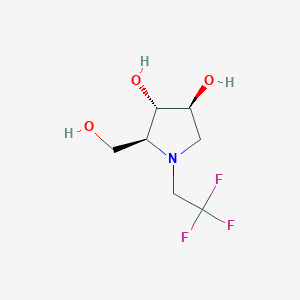

(2R,4R)-4-hydroxypyrrolidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,4R)-4-hydroxypyrrolidine-2-carboxamide, also known as hydroxyproline, is an amino acid that is found in collagen and elastin proteins. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. Hydroxyproline is synthesized from proline by the enzyme prolyl hydroxylase, which requires vitamin C as a cofactor. This amino acid is involved in the formation and stability of collagen, which is the most abundant protein in the human body and is essential for the structure and function of connective tissues.

作用機序

Hydroxyproline is incorporated into collagen and elastin proteins, where it contributes to their stability and structure. The hydroxyl group on the 4th carbon of (2R,4R)-4-hydroxypyrrolidine-2-carboxamidene forms hydrogen bonds with other amino acid residues in the protein, increasing the strength and stability of the protein structure.

Biochemical and Physiological Effects:

Hydroxyproline is essential for the formation and stability of collagen, which is the main structural protein in connective tissues. Collagen provides strength and support to tissues such as skin, bone, cartilage, and tendons. Hydroxyproline is also involved in the regulation of gene expression and cell signaling pathways.

実験室実験の利点と制限

Hydroxyproline is a reliable marker for collagen synthesis and degradation, and its measurement is widely used in research and clinical settings. However, the measurement of (2R,4R)-4-hydroxypyrrolidine-2-carboxamidene requires specialized equipment and techniques, which can be expensive and time-consuming. In addition, (2R,4R)-4-hydroxypyrrolidine-2-carboxamidene measurement may not accurately reflect collagen turnover in all tissues, as the metabolism of collagen varies between tissues.

将来の方向性

Research on (2R,4R)-4-hydroxypyrrolidine-2-carboxamidene is ongoing, with many potential applications in tissue engineering, drug development, and disease diagnosis and treatment. Some future directions for research on (2R,4R)-4-hydroxypyrrolidine-2-carboxamidene include:

- Developing new methods for the measurement of (2R,4R)-4-hydroxypyrrolidine-2-carboxamidene that are more sensitive and specific

- Investigating the role of (2R,4R)-4-hydroxypyrrolidine-2-carboxamidene in tissue regeneration and repair

- Developing collagen-mimetic peptides and hydrogels for tissue engineering applications

- Investigating the role of (2R,4R)-4-hydroxypyrrolidine-2-carboxamidene in the pathogenesis of various diseases and conditions, such as osteoporosis, liver fibrosis, and cardiovascular disease

- Developing new drugs that target collagen metabolism and turnover, which may have therapeutic applications in various diseases and conditions.

合成法

Hydroxyproline can be synthesized by the hydroxylation of proline, which is catalyzed by the enzyme prolyl hydroxylase. This enzyme requires oxygen and vitamin C as cofactors. The hydroxylation of proline occurs on the 4th carbon, resulting in the formation of (2R,4R)-4-hydroxypyrrolidine-2-carboxamidene. Hydroxyproline can also be synthesized by the reduction of 4-hydroxy-2-oxoglutarate, which is derived from the Krebs cycle.

科学的研究の応用

Hydroxyproline is a widely used marker for collagen synthesis and degradation. It is commonly measured in biological samples to assess collagen turnover in various diseases and conditions, such as osteoporosis, liver fibrosis, and cardiovascular disease. Hydroxyproline is also used in the synthesis of collagen-mimetic peptides and hydrogels for tissue engineering applications.

特性

CAS番号 |

166187-01-5 |

|---|---|

製品名 |

(2R,4R)-4-hydroxypyrrolidine-2-carboxamide |

分子式 |

C5H10N2O2 |

分子量 |

130.15 g/mol |

IUPAC名 |

(2R,4R)-4-hydroxypyrrolidine-2-carboxamide |

InChI |

InChI=1S/C5H10N2O2/c6-5(9)4-1-3(8)2-7-4/h3-4,7-8H,1-2H2,(H2,6,9)/t3-,4-/m1/s1 |

InChIキー |

OJSXAYGYRGXDSQ-QWWZWVQMSA-N |

異性体SMILES |

C1[C@H](CN[C@H]1C(=O)N)O |

SMILES |

C1C(CNC1C(=O)N)O |

正規SMILES |

C1C(CNC1C(=O)N)O |

同義語 |

2-Pyrrolidinecarboxamide,4-hydroxy-,(2R-cis)-(9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-1H-imidazo[1,2-a]pyridine-5-thione](/img/structure/B62649.png)

![1-(chloromethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B62657.png)